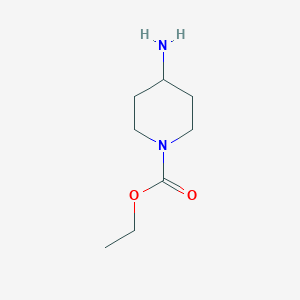

Ethyl 4-amino-1-piperidinecarboxylate

Descripción general

Descripción

Ethyl 4-amino-1-piperidinecarboxylate is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol . This compound is a clear, colorless to light yellow liquid that is slightly soluble in chloroform, dimethyl sulfoxide, and methanol . It is primarily used as a reagent in various biosynthetic reactions and has applications in the synthesis of quinolin-2(1H)-one derivatives .

Métodos De Preparación

Ethyl 4-amino-1-piperidinecarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of N-carbethoxy-4-piperidone with ammonia or an amine under suitable conditions . The reaction typically requires a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the formation of the desired product .

In industrial production, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity . The process may also include purification steps such as distillation or recrystallization to obtain the final product in a highly pure form .

Análisis De Reacciones Químicas

Ethyl 4-amino-1-piperidinecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reagents and conditions used in these reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Ethyl 4-amino-1-piperidinecarboxylate is a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural characteristics allow for modifications that enhance drug efficacy, particularly in the treatment of neurological disorders.

Key Insights:

- Drug Synthesis : It serves as a building block for creating complex drug molecules.

- Therapeutic Targets : Compounds derived from this molecule have been explored for their potential to inhibit specific kinases involved in cancer pathways, such as PKB (Protein Kinase B) and PKA (Protein Kinase A) .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor binding. This research helps elucidate biological pathways and can lead to the development of new therapeutic agents.

Case Study:

- Enzyme Inhibition : Research has shown that derivatives of this compound can act as potent inhibitors of PKB, demonstrating selectivity over related kinases. These findings suggest its potential use in cancer therapeutics .

Material Science

The compound finds applications in material science, particularly in the formulation of polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Applications:

- Polymer Composites : Used to improve the performance characteristics of materials used in various industrial applications.

Organic Synthesis

As a versatile building block, this compound facilitates the synthesis of complex organic molecules. This capability is essential for chemists aiming to develop new compounds with desired properties.

Synthesis Examples:

- Reactions : It has been involved in various synthetic routes including cyclization and condensation reactions that yield novel compounds .

Analytical Chemistry

In analytical chemistry, this compound is employed to develop methods for detecting and quantifying related compounds. This enhances the accuracy of chemical analyses across different applications.

Analytical Techniques:

- Detection Methods : Utilized in chromatographic techniques to improve detection limits and specificity for related analytes.

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis targeting neurological disorders | Synthesis of PKB inhibitors |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Investigating cancer therapeutics |

| Material Science | Enhances mechanical properties in polymers | Advanced material formulations |

| Organic Synthesis | Building block for complex organic molecules | Cyclization reactions for novel compounds |

| Analytical Chemistry | Development of detection methods for related compounds | Improved chromatographic analysis |

Mecanismo De Acción

The mechanism of action of ethyl 4-amino-1-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of milrinone analogs, the compound acts as a precursor that undergoes chemical transformations to produce active molecules that can modulate intracellular calcium levels . These molecules may interact with calcium channels or other proteins involved in calcium signaling pathways, leading to changes in cardiac cell function .

Comparación Con Compuestos Similares

Ethyl 4-amino-1-piperidinecarboxylate can be compared with other similar compounds, such as 4-aminopiperidine, 1-boc-4-piperidone, and ethyl 4-oxo-1-piperidinecarboxylate . These compounds share structural similarities but differ in their functional groups and chemical properties .

4-Aminopiperidine: This compound has an amino group attached to the piperidine ring but lacks the carbethoxy group present in this compound.

1-Boc-4-piperidone: This compound contains a piperidone ring with a tert-butoxycarbonyl (Boc) protecting group, which is different from the carbethoxy group in this compound.

Ethyl 4-oxo-1-piperidinecarboxylate: This compound has a carbonyl group at the 4-position of the piperidine ring, whereas this compound has an amino group at the same position.

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in synthetic chemistry .

Actividad Biológica

Ethyl 4-amino-1-piperidinecarboxylate (CAS No. 58859-46-4) is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes available research findings, case studies, and data on the biological activity of this compound.

- Molecular Formula : C₈H₁₆N₂O₂

- Molecular Weight : 172.23 g/mol

- Boiling Point : 118-120°C at 6 mmHg

- Flash Point : 78°C

- Appearance : Clear colorless to light yellow liquid

Biological Significance

This compound is structurally related to piperidinecarboxylic acids, which are known for their diverse biological activities. The compound has been noted for its role in the detoxification of xenobiotics and the activation of prodrugs, particularly in hydrolyzing esters .

Enzymatic Interactions

The compound interacts with several enzymes, including:

- Liver Carboxylesterase 1 (CES1) :

- Cocaine Esterase (CES2) :

In Vitro Evaluations

Recent studies have focused on the compound's inhibitory effects on various biological targets. For instance:

- Inhibition of Protein Interactions : this compound has been evaluated for its ability to inhibit specific protein interactions that are crucial in cancer biology, particularly involving immune checkpoints like PD-L1 .

Case Studies

- Mosquito Repellents Development :

-

Small Molecule Inhibitors :

- A study explored small molecule inhibitors targeting PD-L1, with structural comparisons revealing how modifications at various positions affected binding affinity and biological activity. This compound was part of a broader investigation into piperidine derivatives for therapeutic applications against immune evasion in tumors .

Summary of Findings

The biological activity of this compound is characterized by its interaction with critical metabolic enzymes and potential as a pharmacological agent. Its ability to influence drug metabolism and interact with various biological pathways underscores its relevance in medicinal chemistry.

Data Table: Summary of Biological Activities

Q & A

Q. Basic: What are the optimal synthetic routes for Ethyl 4-amino-1-piperidinecarboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves alkylation or carbamate formation of piperidine derivatives. A common approach is the reaction of 4-aminopiperidine with ethyl chloroformate in the presence of a base (e.g., sodium bicarbonate) under anhydrous conditions. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like over-alkylation . Optimization can be achieved via Design of Experiments (DoE), varying parameters such as molar ratios, solvent polarity, and reaction time. Monitoring progress with TLC or HPLC ensures reproducibility.

Q. Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the ethyl ester (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for CH) and piperidine ring protons (δ ~2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., Q Exactive Orbitrap) provides precise molecular weight verification (CHNO; calc. 170.1056) .

- X-ray Crystallography : Resolves stereochemistry and ring conformation, critical for understanding bioactivity .

Q. Advanced: How do conformational dynamics of this compound influence its pharmacological interactions?

Methodological Answer:

Piperidine rings exhibit chair or boat conformations, affecting binding to biological targets (e.g., enzymes or receptors). Computational methods (MD simulations, DFT) can predict dominant conformers, while crystallographic data (e.g., Acta Cryst. E67, o540) reveal solid-state configurations . Experimental validation via NOESY NMR detects spatial proximities in solution. For example, axial vs. equatorial positioning of the amino group alters hydrogen-bonding potential, impacting ligand-receptor affinity .

Q. Advanced: How should researchers resolve contradictions in purity assessments across different analytical methods?

Methodological Answer:

Discrepancies arise from technique-specific limitations:

- HPLC-UV vs. LC-MS : UV detection may miss non-chromophoric impurities, whereas MS identifies low-abundance contaminants.

- Elemental Analysis : Validates stoichiometric purity but requires ultra-pure samples.

- Karl Fischer Titration : Addresses hydration discrepancies.

Cross-validation using orthogonal methods (e.g., NMR + HPLC + melting point) is essential. For example, a >98% purity claim via HPLC (GLPBIO) should align with H NMR integration and COA data .

Q. Advanced: What strategies mitigate instability or decomposition during storage of this compound?

Methodological Answer:

- Storage Conditions : Store at –20°C under inert gas (N/Ar) to prevent hydrolysis of the ester group. Desiccants (silica gel) minimize moisture uptake .

- Incompatibility : Avoid strong oxidizers (e.g., peroxides) to prevent degradation. Stability testing via accelerated aging (40°C/75% RH for 1–3 months) identifies degradation products .

- Monitoring : Periodic HPLC analysis tracks purity changes.

Q. Basic: How can researchers validate the absence of regioisomeric byproducts in synthetic batches?

Methodological Answer:

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 10–90% acetonitrile in HO + 0.1% TFA). Compare retention times against synthesized standards.

- 2D NMR : COSY and HSQC distinguish regioisomers based on coupling patterns and carbon-proton correlations .

- Synthetic Controls : Introduce protecting groups (e.g., Boc) during synthesis to direct regioselectivity .

Q. Advanced: What experimental and computational approaches elucidate the compound’s reactivity in novel reaction environments?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress under varying pH, solvents (polar aprotic vs. protic), and catalysts. For example, ethanol increases ester stability, while DMF may promote side reactions .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electrophilic/nucleophilic sites. Fukui indices identify regions prone to attack (e.g., amino group vs. ester carbonyl) .

- Isotopic Labeling : C-labeled ethyl groups track ester cleavage pathways via MS/MS fragmentation .

Q. Basic: What safety protocols are critical for handling this compound in lab settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors.

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Propiedades

IUPAC Name |

ethyl 4-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-12-8(11)10-5-3-7(9)4-6-10/h7H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQQULCEHJQUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207570 | |

| Record name | Ethyl 4-amino-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58859-46-4 | |

| Record name | Ethyl 4-amino-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58859-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-amino-1-piperidinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058859464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-amino-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-aminopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-AMINO-1-PIPERIDINECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54815SRP4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.